molecular formula C14H21ClN2 B3033373 2-(5-Butyl-1h-indol-3-yl)ethanamine, HCl CAS No. 1019-47-2

2-(5-Butyl-1h-indol-3-yl)ethanamine, HCl

Cat. No.: B3033373
CAS No.: 1019-47-2
M. Wt: 252.78 g/mol
InChI Key: NNOAPUXFPZEYGB-UHFFFAOYSA-N
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Description

2-(5-Butyl-1H-indol-3-yl)ethanamine, HCl is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are prevalent in natural products and pharmaceuticals due to their diverse biological activities . This compound, specifically, is a derivative of tryptamine, which is known for its role in various biological processes.

Mechanism of Action

Target of Action

The primary target of 2-(5-butyl-1H-indol-3-yl)ethanamine hydrochloride is the human 5-HT1a receptor . This receptor is a subtype of the serotonin receptor, which plays a key role in many biological processes including mood regulation, anxiety, and learning.

Mode of Action

The compound interacts with the 5-HT1a receptor, likely acting as an agonist . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, the activation of the 5-HT1a receptor can lead to various downstream effects, depending on the specific cellular context.

Result of Action

The activation of the 5-HT1a receptor by 2-(5-butyl-1H-indol-3-yl)ethanamine hydrochloride can lead to various cellular and molecular effects. For instance, it has been shown to exhibit activity against the parasite L. infantum . .

Action Environment

Environmental factors such as pH and temperature can influence the action, efficacy, and stability of 2-(5-butyl-1H-indol-3-yl)ethanamine hydrochloride. For instance, the compound has been tested at a pH of 7.4 and a temperature of 2°C . Other factors, such as the presence of other substances or specific conditions within the body, can also affect the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The butyl group can be introduced via Friedel-Crafts alkylation, and the ethanamine side chain can be added through reductive amination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and reduce reaction times .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(5-Butyl-1H-indol-3-yl)ethanamine, HCl has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in neurotransmission and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-microbial properties.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Properties

IUPAC Name

2-(5-butyl-1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.ClH/c1-2-3-4-11-5-6-14-13(9-11)12(7-8-15)10-16-14;/h5-6,9-10,16H,2-4,7-8,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOAPUXFPZEYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(C=C1)NC=C2CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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